molecular formula C11H22ClNO B12539115 Methyl(nonyl)carbamyl chloride CAS No. 142668-58-4

Methyl(nonyl)carbamyl chloride

Cat. No.: B12539115
CAS No.: 142668-58-4
M. Wt: 219.75 g/mol
InChI Key: OHSABHISXAEUGR-UHFFFAOYSA-N
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Description

Methyl(nonyl)carbamyl chloride is a chemical compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) and are known for their reactivity and utility in various chemical syntheses . This compound, in particular, is used in the synthesis of various organic compounds and has applications in multiple fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(nonyl)carbamyl chloride can be synthesized through the reaction of nonylamine with phosgene (COCl₂). The reaction typically proceeds as follows: [ \text{Nonylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the carbamoyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl(nonyl)carbamyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(nonyl)carbamyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.

    Industry: Applied in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(nonyl)carbamyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The carbamoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable carbamate, urea, or thiocarbamate products .

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a nonyl group.

    Diethylcarbamoyl chloride: Contains two ethyl groups instead of a nonyl group.

    Phenylcarbamoyl chloride: Contains a phenyl group instead of a nonyl group.

Uniqueness

Methyl(nonyl)carbamyl chloride is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or phenyl counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

CAS No.

142668-58-4

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

N-methyl-N-nonylcarbamoyl chloride

InChI

InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3

InChI Key

OHSABHISXAEUGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(C)C(=O)Cl

Origin of Product

United States

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